molecular formula C12H10AsNaO3 B14489602 Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt CAS No. 63992-35-8

Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt

Cat. No.: B14489602
CAS No.: 63992-35-8
M. Wt: 300.12 g/mol
InChI Key: ONCSSBGLXRGGAV-UHFFFAOYSA-M
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Description

Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products

    Oxidation: Arsonate derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .

Comparison with Similar Compounds

Similar Compounds

    Phenylarsenic acid: Similar structure but lacks the biphenyl group.

    Arsanilic acid: Contains an amino group instead of the biphenyl moiety.

    Roxarsone: An organoarsenic compound with a different aromatic substituent.

Uniqueness

The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63992-35-8

Molecular Formula

C12H10AsNaO3

Molecular Weight

300.12 g/mol

IUPAC Name

sodium;hydroxy-(2-phenylphenyl)arsinate

InChI

InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1

InChI Key

ONCSSBGLXRGGAV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+]

Origin of Product

United States

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